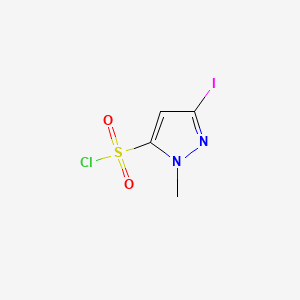![molecular formula C14H16O3 B6610463 methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate CAS No. 2763965-78-0](/img/structure/B6610463.png)
methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate, also known as Methyl 4-Methylphenyl-2-oxabicyclohexane-5-carboxylate or Methyl 4-Methylphenyl-2-oxabicyclohexane-5-carboxylate, is an organic compound with the molecular formula C14H18O3. It is a colorless solid that is soluble in organic solvents and has a wide range of applications in the field of organic chemistry. The compound is used in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and materials. It can also be used as a catalyst in organic reactions.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate 4-methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylatephenyl-2-oxabicyclohexane-5-carboxylate has been used in a variety of scientific research applications. The compound has been used as a reagent in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and materials. It has also been used as a catalyst in organic reactions, such as the Friedel-Crafts alkylation reaction. The compound has also been used in the synthesis of a variety of heterocyclic compounds, including quinolines, indoles, and pyrazoles.
Wirkmechanismus
Methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate 4-methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylatephenyl-2-oxabicyclohexane-5-carboxylate acts as a nucleophile in organic reactions. The compound can react with a variety of electrophiles, including alkyl halides, aryl halides, and acyl halides. The reaction of the compound with an electrophile produces an arylalkyl carboxylate, which can then be converted to the desired product by a series of reactions.
Biochemical and Physiological Effects
methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate 4-methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylatephenyl-2-oxabicyclohexane-5-carboxylate has not been studied for its biochemical and physiological effects. As the compound is not used for therapeutic purposes, there is no information available on its effects on the human body.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate 4-methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylatephenyl-2-oxabicyclohexane-5-carboxylate has a number of advantages and limitations when used in laboratory experiments. The compound is soluble in organic solvents, making it easy to handle and use in reactions. The compound is also relatively inexpensive and can be purchased from a variety of suppliers. However, the compound is also highly reactive and can react with a variety of electrophiles, making it important to take precautions when handling it.
Zukünftige Richtungen
There are a number of potential future directions for research on methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate 4-methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylatephenyl-2-oxabicyclohexane-5-carboxylate. These include: further research into the synthesis of the compound; further research into its use as a catalyst in organic reactions; further research into its use as a reagent in the synthesis of a variety of organic molecules; further research into its use as a reagent in the synthesis of heterocyclic compounds; and further research into its potential biochemical and physiological effects.
Synthesemethoden
Methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate 4-methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylatephenyl-2-oxabicyclohexane-5-carboxylate can be synthesized using the Barton-McCombie deoxygenation reaction, which involves the reaction of an aromatic aldehyde with an alkyl halide in the presence of a strong base. The reaction produces an arylalkyl carboxylate, which can then be converted to the desired product by a series of reactions. The Barton-McCombie deoxygenation reaction is a versatile and efficient method for the synthesis of a variety of organic molecules.
Eigenschaften
IUPAC Name |
methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-9-3-5-10(6-4-9)14-7-11(17-8-14)12(14)13(15)16-2/h3-6,11-12H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCJVNZABKMZGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC(C2C(=O)OC)OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B6610392.png)

![(2-{6-methoxyimidazo[1,5-a]pyridin-3-yl}ethyl)dimethylamine dihydrochloride](/img/structure/B6610398.png)


![[3-(aminomethyl)phenyl]phosphonic acid hydrobromide](/img/structure/B6610423.png)




![(9H-fluoren-9-yl)methyl N-[(1r,3r)-3-(aminomethyl)cyclobutyl]carbamate hydrochloride, trans](/img/structure/B6610447.png)
![2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetic acid](/img/structure/B6610453.png)